2-[4-(1-phenylethylsulfamoyl)phenoxy]-N-[2-(trifluoromethyl)phenyl]acetamide
Overview
Description
2-[4-(1-phenylethylsulfamoyl)phenoxy]-N-[2-(trifluoromethyl)phenyl]acetamide is a complex organic compound that features a combination of aromatic rings, a sulfamoyl group, and a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(1-phenylethylsulfamoyl)phenoxy]-N-[2-(trifluoromethyl)phenyl]acetamide typically involves multiple steps, starting from readily available starting materials. One common approach is to first synthesize the intermediate compounds, which are then coupled together using specific reaction conditions.
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Step 1: Synthesis of Intermediate Compounds
Phenylethylsulfamoyl Intermediate: This can be synthesized by reacting phenylethylamine with a sulfonyl chloride in the presence of a base such as triethylamine.
Trifluoromethylphenyl Intermediate: This can be synthesized by introducing a trifluoromethyl group onto a phenyl ring using a reagent like trifluoromethyl iodide in the presence of a catalyst.
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Step 2: Coupling Reaction
- The intermediates are then coupled using a suitable coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the coupling step and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
2-[4-(1-phenylethylsulfamoyl)phenoxy]-N-[2-(trifluoromethyl)phenyl]acetamide can undergo various types of chemical reactions, including:
Oxidation: The sulfamoyl group can be oxidized to form sulfonic acids.
Reduction: The aromatic rings can be reduced under specific conditions to form cyclohexane derivatives.
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., Br2, Cl2) and nitrating agents (e.g., HNO3).
Major Products Formed
Oxidation: Sulfonic acids and other oxidized derivatives.
Reduction: Cyclohexane derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
2-[4-(1-phenylethylsulfamoyl)phenoxy]-N-[2-(trifluoromethyl)phenyl]acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Used in the development of advanced materials with specific properties, such as high thermal stability or unique electronic characteristics.
Mechanism of Action
The mechanism of action of 2-[4-(1-phenylethylsulfamoyl)phenoxy]-N-[2-(trifluoromethyl)phenyl]acetamide involves its interaction with specific molecular targets. The sulfamoyl group can form hydrogen bonds with biological molecules, while the trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The aromatic rings can interact with hydrophobic pockets in proteins, potentially inhibiting their function.
Comparison with Similar Compounds
Similar Compounds
N-phenylacetamide sulphonamides: These compounds share the sulfamoyl group and have been studied for their analgesic properties.
Phenoxyacetic acid derivatives: These compounds share the phenoxy group and are used as herbicides.
Uniqueness
2-[4-(1-phenylethylsulfamoyl)phenoxy]-N-[2-(trifluoromethyl)phenyl]acetamide is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of the trifluoromethyl group, in particular, enhances its stability and lipophilicity compared to similar compounds.
Properties
IUPAC Name |
2-[4-(1-phenylethylsulfamoyl)phenoxy]-N-[2-(trifluoromethyl)phenyl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21F3N2O4S/c1-16(17-7-3-2-4-8-17)28-33(30,31)19-13-11-18(12-14-19)32-15-22(29)27-21-10-6-5-9-20(21)23(24,25)26/h2-14,16,28H,15H2,1H3,(H,27,29) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HEGMCKAAXFDGPJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NS(=O)(=O)C2=CC=C(C=C2)OCC(=O)NC3=CC=CC=C3C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21F3N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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